molecular formula C16H21NO B1376351 1-Benzyl-1-azaspiro[4.5]decan-8-one CAS No. 1202072-52-3

1-Benzyl-1-azaspiro[4.5]decan-8-one

Cat. No.: B1376351
CAS No.: 1202072-52-3
M. Wt: 243.34 g/mol
InChI Key: NJPLBRDLSYTQEV-UHFFFAOYSA-N
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Description

1-Benzyl-1-azaspiro[4.5]decan-8-one is a heterocyclic compound with a unique spiro structure, which includes a nitrogen atom within the ring system. This compound is often used as a building block in organic synthesis and has applications in various fields of scientific research.

Scientific Research Applications

1-Benzyl-1-azaspiro[4.5]decan-8-one has a wide range of applications in scientific research:

    Chemistry: Used as a building block in the synthesis of complex organic molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential lead compound for the development of new pharmaceuticals.

    Industry: Utilized in the production of specialty chemicals and materials.

Safety and Hazards

The safety information for “1-Benzyl-1-azaspiro[4.5]decan-8-one” indicates that it has several hazard statements including H302, H315, H318, and H335 . The compound is classified under GHS05 and GHS07 pictograms .

Biochemical Analysis

Biochemical Properties

1-Benzyl-1-azaspiro[4.5]decan-8-one plays a significant role in biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules. For instance, it has been shown to inhibit receptor-interacting protein kinase 1 (RIPK1), which is involved in the necroptosis pathway . This interaction is crucial as it can block the activation of necroptosis, a form of programmed cell death, thereby showing therapeutic potential in various human diseases.

Cellular Effects

This compound influences several cellular processes. It affects cell signaling pathways, gene expression, and cellular metabolism. By inhibiting RIPK1, it can prevent necroptosis in cells, which is beneficial in conditions where cell death needs to be controlled

Molecular Mechanism

The molecular mechanism of this compound involves its binding interactions with biomolecules. It inhibits the kinase activity of RIPK1 by binding to its active site, thereby preventing the phosphorylation events necessary for necroptosis . This inhibition can lead to changes in gene expression and cellular responses, highlighting its potential as a therapeutic agent.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound change over time. The compound’s stability and degradation are crucial factors that influence its long-term effects on cellular function. Studies have shown that it remains stable under certain conditions, allowing for prolonged inhibition of RIPK1 and sustained prevention of necroptosis

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, it effectively inhibits RIPK1 without causing significant toxicity . At higher doses, it may exhibit toxic or adverse effects, highlighting the importance of determining the optimal dosage for therapeutic applications.

Metabolic Pathways

This compound is involved in specific metabolic pathways. It interacts with enzymes and cofactors that influence its metabolism and clearance from the body. These interactions can affect metabolic flux and metabolite levels, which are important considerations for its use as a therapeutic agent .

Transport and Distribution

The transport and distribution of this compound within cells and tissues are critical for its activity. It interacts with transporters and binding proteins that facilitate its movement and accumulation in specific cellular compartments . Understanding these interactions is essential for optimizing its therapeutic potential.

Subcellular Localization

This compound exhibits specific subcellular localization, which can influence its activity and function. It may be directed to particular compartments or organelles through targeting signals or post-translational modifications . This localization is crucial for its role in inhibiting RIPK1 and preventing necroptosis.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-Benzyl-1-azaspiro[4.5]decan-8-one typically involves the reaction of a suitable precursor with benzylamine under specific conditions. One common method involves the cyclization of a linear precursor in the presence of a base, such as sodium hydride, to form the spiro structure. The reaction is usually carried out in an inert atmosphere to prevent oxidation .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the compound in high purity .

Chemical Reactions Analysis

Types of Reactions

1-Benzyl-1-azaspiro[4.5]decan-8-one undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Comparison with Similar Compounds

Similar Compounds

    1-Benzyl-1-azaspiro[4.5]decan-8-amine: Similar structure but with an amine group instead of a ketone.

    1-Phenyl-1,3,8-triazaspiro[4.5]decan-4-one: Contains additional nitrogen atoms in the ring system.

    8-Benzyl-2-oxa-8-azaspiro[4.5]decan-1-one: Contains an oxygen atom in the ring system.

Uniqueness

1-Benzyl-1-azaspiro[4.5]decan-8-one is unique due to its specific spiro structure and the presence of a benzyl group, which imparts distinct chemical and biological properties.

Properties

IUPAC Name

1-benzyl-1-azaspiro[4.5]decan-8-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H21NO/c18-15-7-10-16(11-8-15)9-4-12-17(16)13-14-5-2-1-3-6-14/h1-3,5-6H,4,7-13H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NJPLBRDLSYTQEV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2(CCC(=O)CC2)N(C1)CC3=CC=CC=C3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H21NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

243.34 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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